2-Bromo-4-chloro-5-fluorobenzotrifluoride
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Overview
Description
2-Bromo-4-chloro-5-fluorobenzotrifluoride is an organic compound with the molecular formula C7H2BrClF4. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, fluorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-5-fluorobenzotrifluoride typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with bromine, chlorine, and fluorine in the presence of a catalyst such as iron or aluminum chloride. The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. For example, starting with a benzene derivative, sequential halogenation and trifluoromethylation reactions are carried out under controlled conditions to achieve the desired product. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-5-fluorobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles like nitronium ions or sulfonium ions[][4].
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents at elevated temperatures.
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of phenols, amines, or thiophenols.
Electrophilic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Oxidation and Reduction: Formation of carboxylic acids, alcohols, or hydrocarbons.
Scientific Research Applications
2-Bromo-4-chloro-5-fluorobenzotrifluoride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-5-fluorobenzotrifluoride involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, altering the compound’s structure and function.
Comparison with Similar Compounds
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-2-chloro-4-fluorobenzene
- 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene
Uniqueness: 2-Bromo-4-chloro-5-fluorobenzotrifluoride is unique due to the presence of multiple halogen atoms and a trifluoromethyl group, which impart distinct chemical properties such as high reactivity, stability, and hydrophobicity. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules .
Properties
IUPAC Name |
1-bromo-5-chloro-4-fluoro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-4-2-5(9)6(10)1-3(4)7(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDMGCFYLUUGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.44 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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